molecular formula C16H22O7 B2465025 beta-D-Glucosylisoeugenol CAS No. 120442-72-0

beta-D-Glucosylisoeugenol

Cat. No.: B2465025
CAS No.: 120442-72-0
M. Wt: 326.345
InChI Key: KEOQVSSHVYLFJO-BSULOXNCSA-N
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Description

Beta-D-Glucosylisoeugenol: is a compound derived from the conjugation of beta-D-glucose and isoeugenol. Isoeugenol is a phenolic compound found in essential oils, particularly clove oil, and is known for its antimicrobial and antioxidant properties . The addition of a beta-D-glucose moiety enhances the solubility and bioavailability of isoeugenol, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucosylisoeugenol typically involves the glycosylation of isoeugenol. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a glucose moiety from a donor molecule to isoeugenol . Chemical synthesis may involve the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors, with the reaction being catalyzed by Lewis acids such as boron trifluoride etherate.

Industrial Production Methods: Industrial production of this compound may utilize biotechnological approaches, including the use of genetically engineered microorganisms that express glycosyltransferases. These microorganisms can be cultured in bioreactors, where they produce the desired compound through fermentation processes . The product is then extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucosylisoeugenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated isoeugenol derivatives.

    Substitution: Esterified or etherified this compound.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Beta-D-Glucosylisoeugenol is unique due to its enhanced solubility and bioavailability compared to eugenol and isoeugenol. The presence of the beta-D-glucose moiety also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3-7,12-20H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQVSSHVYLFJO-BSULOXNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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